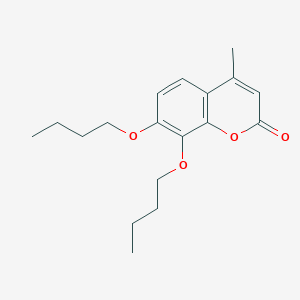![molecular formula C25H20FNO5 B284093 2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)
2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide, also known as BAY 43-9006, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It was first synthesized by Bayer AG in 1999 and has since been studied extensively for its various applications in cancer treatment and other diseases.
Mechanism of Action
2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide 43-9006 acts as a multi-kinase inhibitor, targeting several key kinases involved in tumor growth and angiogenesis. It inhibits the activity of RAF kinase, which is involved in the MAPK/ERK signaling pathway, as well as VEGFR and PDGFR, which are involved in angiogenesis. By inhibiting these kinases, this compound 43-9006 can effectively slow down tumor growth and reduce the formation of new blood vessels, thereby preventing the spread of cancer.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have several biochemical and physiological effects on the body. It can effectively inhibit the activity of several kinases involved in tumor growth and angiogenesis, leading to the suppression of cancer growth. In addition, it can also reduce inflammation and improve immune function, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide 43-9006 in lab experiments is its ability to effectively inhibit the activity of several kinases involved in tumor growth and angiogenesis. This makes it an attractive candidate for cancer research, as it can effectively slow down tumor growth and prevent the spread of cancer. However, one of the limitations of using this compound 43-9006 in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the research and development of 2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide 43-9006. One potential direction is the development of new analogs and derivatives of this compound 43-9006 with improved pharmacological properties. Another potential direction is the exploration of this compound 43-9006 in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its therapeutic efficacy. Finally, the development of new delivery systems for this compound 43-9006, such as nanoparticles and liposomes, could also enhance its therapeutic potential.
Synthesis Methods
The synthesis of 2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide 43-9006 involves a multi-step process that begins with the reaction of 2,5-dimethylphenol with 2-chloroacetyl chloride to form 2-(2,5-dimethylphenoxy)acetophenone. This compound is then reacted with 3-hydroxy-4H-chromen-4-one in the presence of a base to form the desired product, this compound 43-9006. The final step involves the introduction of a fluorine atom to the phenyl ring to enhance its pharmacological activity.
Scientific Research Applications
2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide 43-9006 has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer. It has been shown to inhibit the activity of several kinases involved in tumor growth and angiogenesis, making it an attractive candidate for cancer therapy. In addition, it has also been studied for its potential applications in the treatment of other diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Properties
Molecular Formula |
C25H20FNO5 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-[3-(2,5-dimethylphenoxy)-4-oxochromen-7-yl]oxy-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C25H20FNO5/c1-15-7-8-16(2)21(11-15)32-23-13-31-22-12-17(9-10-18(22)25(23)29)30-14-24(28)27-20-6-4-3-5-19(20)26/h3-13H,14H2,1-2H3,(H,27,28) |
InChI Key |
FUUBKDCPMLKEFU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=CC=C4F |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284010.png)


![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)
![N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide](/img/structure/B284021.png)
![N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
![N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide](/img/structure/B284025.png)
![2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide](/img/structure/B284027.png)
![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)
![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)
![N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)

![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)

